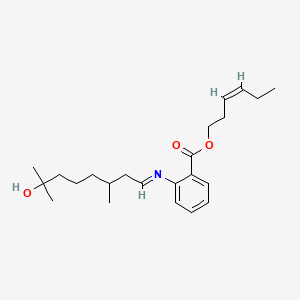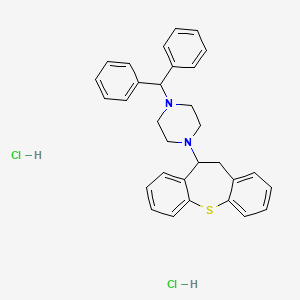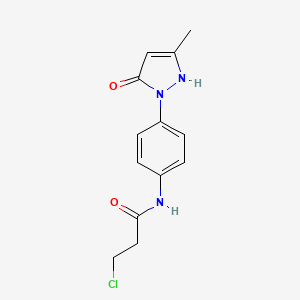
3-Chloro-N-(4-(5-hydroxy-3-methyl-1H-pyrazol-1-yl)phenyl)propionamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-N-(4-(5-hydroxy-3-methyl-1H-pyrazol-1-yl)phenyl)propionamide is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a chloro-substituted phenyl ring connected to a pyrazole moiety, which is further linked to a propionamide group. The presence of both chloro and hydroxy functional groups makes it a versatile compound for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-N-(4-(5-hydroxy-3-methyl-1H-pyrazol-1-yl)phenyl)propionamide typically involves multiple steps. One common method includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.
Substitution reaction: The pyrazole derivative is then subjected to a substitution reaction with a chloro-substituted phenyl compound.
Amidation: The final step involves the reaction of the substituted pyrazole with propionyl chloride in the presence of a base to form the propionamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-N-(4-(5-hydroxy-3-methyl-1H-pyrazol-1-yl)phenyl)propionamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of the corresponding hydrocarbon.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Chloro-N-(4-(5-hydroxy-3-methyl-1H-pyrazol-1-yl)phenyl)propionamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-N-(4-(5-hydroxy-3-methyl-1H-pyrazol-1-yl)phenyl)acetamide: Similar structure but with an acetamide group instead of a propionamide group.
3-Chloro-N-(4-(5-hydroxy-1H-pyrazol-1-yl)phenyl)propionamide: Lacks the methyl group on the pyrazole ring.
3-Chloro-N-(4-(5-hydroxy-3-methyl-1H-pyrazol-1-yl)phenyl)butyramide: Contains a butyramide group instead of a propionamide group.
Uniqueness
The uniqueness of 3-Chloro-N-(4-(5-hydroxy-3-methyl-1H-pyrazol-1-yl)phenyl)propionamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both chloro and hydroxy groups allows for diverse chemical modifications, making it a valuable compound for various applications.
Properties
CAS No. |
79817-54-2 |
|---|---|
Molecular Formula |
C13H14ClN3O2 |
Molecular Weight |
279.72 g/mol |
IUPAC Name |
3-chloro-N-[4-(5-methyl-3-oxo-1H-pyrazol-2-yl)phenyl]propanamide |
InChI |
InChI=1S/C13H14ClN3O2/c1-9-8-13(19)17(16-9)11-4-2-10(3-5-11)15-12(18)6-7-14/h2-5,8,16H,6-7H2,1H3,(H,15,18) |
InChI Key |
BZKRLPKCSXAECK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N(N1)C2=CC=C(C=C2)NC(=O)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




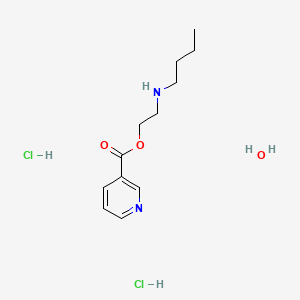

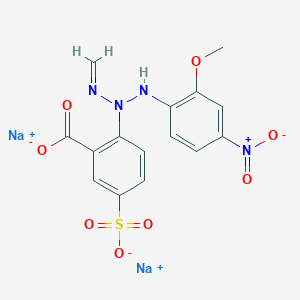
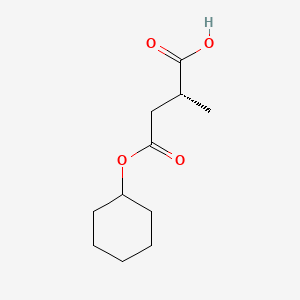
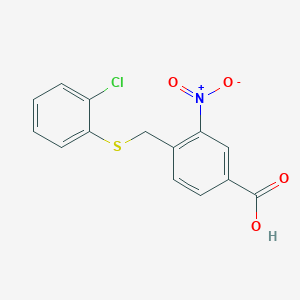
![2-Hydroxyethyl 3-[(2-hydroxyethoxy)methylphosphinoyl]propionate](/img/structure/B12693343.png)
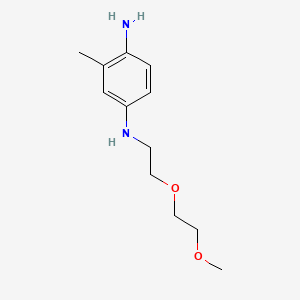
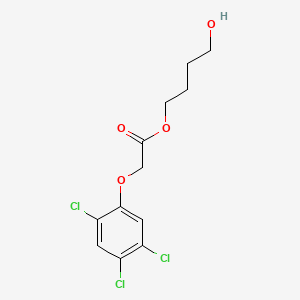
![(E)-but-2-enedioic acid;5-chloro-3-[(4-methylpiperazin-1-yl)methyl]-1-phenyl-3,4-dihydroisoquinoline](/img/structure/B12693360.png)
